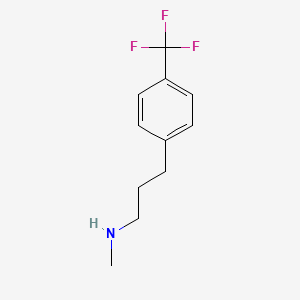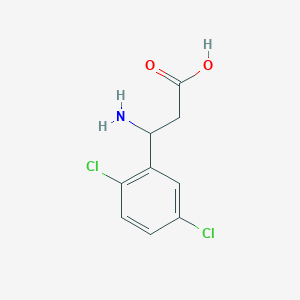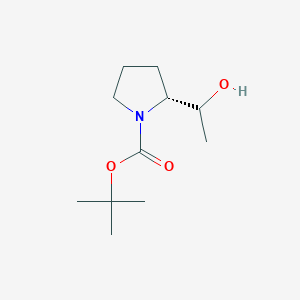![molecular formula C11H12F3N B8271374 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine CAS No. 778-16-5](/img/structure/B8271374.png)
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is a chemical compound with the molecular formula C11H12F3N It is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a cyclopropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves the reaction of 4-trifluoromethylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, phase transfer catalysis can be employed to improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lysine demethylase 1 (LSD1).
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, leading to its inactivation. This inhibition can result in changes in gene expression and cellular differentiation, which are crucial in its potential anticancer effects .
Comparación Con Compuestos Similares
Cyclopropylamine: A simpler analog without the trifluoromethylbenzyl group.
1-(4-Methylbenzyl)cyclopropylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Chlorobenzyl)cyclopropylamine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: 1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the design of enzyme inhibitors and other biologically active molecules .
Propiedades
Número CAS |
778-16-5 |
|---|---|
Fórmula molecular |
C11H12F3N |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-8(2-4-9)7-10(15)5-6-10/h1-4H,5-7,15H2 |
Clave InChI |
NDTYOBBFEXGTHD-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)



![[(2S)-2-aminopropyl]diethylamine](/img/structure/B8271355.png)





